The Definitive Technical Guide to 9-Phenyl-9H-carbazol-3-amine: Properties, OLED Applications, and Synthetic Methodologies
The Definitive Technical Guide to 9-Phenyl-9H-carbazol-3-amine: Properties, OLED Applications, and Synthetic Methodologies
Executive Summary
In the rapidly evolving landscape of organic electronics and advanced materials science, 9-Phenyl-9H-carbazol-3-amine (CAS: 1318253-36-9) has emerged as a cornerstone heterocyclic building block[1]. Characterized by its rigid carbazole core, strategically positioned N-phenyl shield, and highly nucleophilic primary amine, this compound bridges the gap between raw chemical synthesis and high-performance device engineering. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in Organic Light-Emitting Diodes (OLEDs), and field-proven synthetic protocols for its application in cross-coupling chemistry.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 9-phenyl-9H-carbazol-3-amine is engineered for electronic stability and synthetic versatility. The carbazole backbone provides a highly delocalized π-electron system, which is essential for rapid hole mobility[2]. The phenyl group at the 9-position (the carbazole nitrogen) serves a dual purpose: it acts as a steric shield to prevent unwanted N-alkylation or oxidation during device operation, and it fine-tunes the Highest Occupied Molecular Orbital (HOMO) energy level. Consequently, the primary amine at the 3-position remains the exclusive reactive handle, allowing for precise, site-directed functionalization[3].
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 9-Phenyl-9H-carbazol-3-amine |
| CAS Registry Number | 1318253-36-9 |
| Molecular Formula | C₁₈H₁₄N₂ |
| Molecular Weight | 258.32 g/mol |
| SMILES Code | NC1=CC2=C(C=C1)N(C3=CC=CC=C3)C4=C2C=CC=C4 |
| MDL Number | MFCD31384991 |
| GHS Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) |
Mechanistic Role in Organic Electronics (OLEDs)
Carbazole derivatives are highly prized in active-matrix OLED displays due to their high triplet energy and exceptional hole-transporting capabilities[4]. 9-Phenyl-9H-carbazol-3-amine is frequently utilized as a nucleophilic precursor to synthesize extended aromatic amine networks.
For example, it is a direct precursor to complex hole-transport materials like PCBiF (N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine)[5]. In these conjugated systems, the lone pair on the central nitrogen partakes in the aromatic sextet, significantly lowering the ionization potential. This electronic configuration facilitates seamless hole injection from the anode while blocking electron overflow, thereby maximizing the quantum efficiency and operational lifespan of the OLED panel.
Figure 1: Buchwald-Hartwig amination catalytic cycle using 9-Phenyl-9H-carbazol-3-amine.
Experimental Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination
To demonstrate the synthetic utility of 9-phenyl-9H-carbazol-3-amine, the following protocol details its cross-coupling with 3-bromodibenzo[b,d]furan to yield a highly conjugated OLED intermediate (Intermediate C-7). This methodology is engineered for high yield and relies on rigorous self-validating checkpoints[6].
Step 1: Reagent Assembly and Inert Atmosphere Preparation
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Action: Charge an oven-dried Schlenk flask with 7.75 g (30.0 mmol) of 9-phenyl-9H-carbazol-3-amine, 4.94 g (20.0 mmol) of 3-bromodibenzo[b,d]furan, 0.37 g (0.4 mmol) of Pd₂(dba)₃, 0.08 g (0.4 mmol) of P(tBu)₃, and 5.76 g (60.0 mmol) of KOtBu.
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Causality & Expertise: The stoichiometry deliberately utilizes an excess of the amine (1.5 eq) and base (3.0 eq) relative to the aryl bromide to drive the equilibrium toward complete conversion and to compensate for any moisture-induced base degradation. Pd₂(dba)₃ is selected as a reliable Pd(0) source. Crucially, P(tBu)₃ provides the extreme steric bulk and electron density required to accelerate the oxidative addition of the unactivated aryl bromide and facilitate the subsequent reductive elimination.
Step 2: Solvent Addition and Catalytic Activation
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Action: Evacuate and backfill the flask with argon three times. Inject 200 mL of anhydrous toluene.
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Causality & Expertise: Toluene is chosen for its high boiling point (110 °C) and non-polar nature. It perfectly solubilizes the hydrophobic carbazole and dibenzofuran cores while keeping the inorganic base (KOtBu) suspended as a heterogeneous mixture, which prevents unwanted side reactions and limits base-catalyzed degradation of the product.
Step 3: Thermal Reaction Execution
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Action: Stir the resulting mixed solution at 85 °C for 4 hours.
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Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2 v/v) eluent. The complete disappearance of the 3-bromodibenzo[b,d]furan spot (UV active at 254 nm) confirms the exhaustion of the electrophile and the completion of the catalytic cycle.
Step 4: Aqueous Quench and Biphasic Extraction
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Action: Cool the reaction vessel to room temperature. Quench the reaction by adding 50 mL of deionized water, followed by 50 mL of diethyl ether.
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Causality & Expertise: The aqueous quench serves a dual purpose: it safely neutralizes any unreacted KOtBu and solubilizes the potassium bromide (KBr) byproduct, removing it from the catalytic system. Diethyl ether is utilized to extract the newly formed, highly lipophilic secondary amine intermediate into the organic phase.
Step 5: Desiccation and Purification
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Action: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent via rotary evaporation. Purify the crude residue using silica gel column chromatography.
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Causality & Expertise: MgSO₄ effectively sequesters micro-droplets of water without coordinating to the amine product. Silica gel chromatography isolates the target compound from unreacted starting materials and palladium black, yielding approximately 6.96 g (82% yield) of the purified intermediate[6].
Safety and Handling Standards
Handling 9-phenyl-9H-carbazol-3-amine requires adherence to standard laboratory safety protocols for aromatic amines. The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[3].
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PPE Requirements: Nitrile gloves, safety goggles, and a lab coat must be worn.
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Engineering Controls: All manipulations involving the dry powder or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of particulates (P264, P280).
References
Sources
- 1. 1318253-36-9|9-Phenyl-9H-carbazol-3-amine|BLD Pharm [bldpharm.com]
- 2. US20200295267A1 - Compound, Light-Emitting Element, Display Device, Electronic Device, and Lighting Device - Google Patents [patents.google.com]
- 3. 1318253-36-9 | 9-Phenyl-9H-carbazol-3-amine | Carbazole Series | Ambeed.com [ambeed.com]
- 4. WO2017109637A1 - Compound, light-emitting element, display device, electronic device, and lighting device - Google Patents [patents.google.com]
- 5. CN110600628B - Light-emitting element, light-emitting device, display device, electronic equipment, and lighting device - Google Patents [patents.google.com]
- 6. 1318253-36-9 | 9-Phenyl-9H-carbazol-3-amine | Carbazole Series | Ambeed.com [ambeed.com]
